molecular formula C15H27IN3O4 B13821282 CID 2724312

CID 2724312

Cat. No.: B13821282
M. Wt: 440.30 g/mol
InChI Key: WQKCURCBTGXMTL-UHFFFAOYSA-N
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Description

The compound CID 2724312 (CAS 27224-09-5) is a brominated heterocyclic organic compound with the molecular formula C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol. It is characterized by a high molecular polarity (log Po/w ranging from 1.57 to 3.08 across different computational models) and moderate solubility in aqueous systems (0.0522 mg/mL) . Its structural features include an aromatic isoquinoline backbone substituted with a bromine atom and a nitrile group, contributing to its bioactivity as a CYP1A2 and CYP2C19 enzyme inhibitor .

Properties

Molecular Formula

C15H27IN3O4

Molecular Weight

440.30 g/mol

InChI

InChI=1S/C15H27IN3O4/c1-14(2)9-11(15(3,4)19(14)22)13(21)18-6-8-23-7-5-17-12(20)10-16/h11H,5-10H2,1-4H3,(H,17,20)(H,18,21)

InChI Key

WQKCURCBTGXMTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)NCCOCCNC(=O)CI)C

Origin of Product

United States

Preparation Methods

The preparation of CID 2724312 involves several synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides obtained from starch degraded by glucosyltransferase. The inclusion complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins, which enhances its solubility and stability .

Chemical Reactions Analysis

CID 2724312 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

CID 2724312 has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis to produce various derivatives In biology, it is utilized in studies related to enzyme interactions and metabolic pathwaysIndustrially, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of CID 2724312 involves its interaction with specific molecular targets and pathways. It binds to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 2724312, we compare it with structurally and functionally analogous compounds (Table 1). Key similarities and distinctions are discussed below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property/CID This compound (CAS 27224-09-5) 6-Bromoisoquinoline-1-carbonitrile (CID 21874901) 5-Bromo-3-methylpyridinecarbonitrile (CID 252137) 3-(Bromomethyl)pyridinecarbonitrile (CID 156582092)
Molecular Formula C₁₀H₅BrN₂ C₁₀H₅BrN₂ C₇H₅BrN₂ C₇H₅BrN₂
Molecular Weight (g/mol) 233.06 233.06 196.03 196.03
Log Po/w (XLOGP3) 2.85 2.82 1.92 1.89
CYP Inhibition CYP1A2, CYP2C19 CYP1A2, CYP2D6 CYP1A2 None reported
Solubility (mg/mL) 0.0522 0.048 0.067 0.071
BBB Permeability Yes Yes No No
Bioavailability Score 0.55 0.52 0.61 0.58
Key Structural Feature Isoquinoline core, Br, CN Isoquinoline core, Br, CN Pyridine core, Br, CN, methyl Pyridine core, Br, CN, bromomethyl
Synthetic Yield 53% 48% 62% 55%

Structural and Functional Insights

6-Bromoisoquinoline-1-carbonitrile (CID 21874901) Similarities: Shares the same molecular formula and backbone as this compound, with identical bromine and nitrile substituents. Both exhibit CYP1A2 inhibition and BBB permeability . Differences: CID 21874901 shows stronger CYP2D6 inhibition, whereas this compound uniquely inhibits CYP2C17. The latter also has a marginally higher log Po/w (2.85 vs. 2.82), suggesting enhanced lipophilicity .

5-Bromo-3-methylpyridinecarbonitrile (CID 252137)

  • Similarities : Both compounds inhibit CYP1A2 and have comparable bioavailability scores (~0.55–0.61).
  • Differences : The pyridine core and methyl group in CID 252137 reduce BBB permeability and eliminate CYP2C19 inhibition. Its smaller molecular weight correlates with higher solubility (0.067 mg/mL vs. 0.0522 mg/mL) .

3-(Bromomethyl)pyridinecarbonitrile (CID 156582092)

  • Similarities : Shares a brominated pyridine structure and moderate synthetic yield (~55%).
  • Differences : The bromomethyl substituent in CID 156582092 increases steric hindrance, abolishing CYP inhibition but improving solubility (0.071 mg/mL) .

Research Findings and Implications

  • Synthetic Challenges : this compound’s moderate yield (53%) reflects the complexity of brominated heterocycle synthesis. Optimizing palladium-catalyzed coupling (e.g., using Buchwald-Hartwig conditions) could improve efficiency .
  • Toxicity and Limitations : The compound’s “Warning” bioactivity classification necessitates further in vivo studies to assess hepatotoxicity risks linked to CYP inhibition .

Q & A

Q. How do I present conflicting results in a manuscript on this compound?

  • Methodological Answer :
  • Use dedicated sections (e.g., “Limitations” or “Discussion”) to contextualize discrepancies.
  • Compare results with prior studies, emphasizing methodological differences.
  • Propose follow-up experiments to resolve ambiguities .

Q. What are best practices for citing sources in this compound research?

  • Methodological Answer :
  • Cite original synthesis or characterization studies rather than reviews.
  • Use citation managers (e.g., Zotero, EndNote) to automate formatting (ACS, APA).
  • Annotate references with context (e.g., “Smith et al. (2020) first reported this compound’s antimicrobial properties”) .

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